molecular formula C21H22N4O6 B2755185 ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879451-18-0

ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No. B2755185
CAS RN: 879451-18-0
M. Wt: 426.429
InChI Key: IMDGOBLWBHMMCT-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C21H22N4O6 and its molecular weight is 426.429. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Development and Synthesis

This compound is a potential building block in the synthesis of various drugs. Its hydrazinyl group can act as a nucleophile in chemical reactions, making it useful for constructing heterocyclic compounds that are often found in pharmaceuticals .

Bioconjugation

Due to the presence of reactive groups like hydrazinyl and ester, this compound can be used in bioconjugation techniques. These methods are essential for attaching drugs to antibodies or other biological molecules, which is a key step in creating targeted therapies .

Molecular Probes

The compound’s structure allows it to interact with specific proteins or DNA sequences, making it a candidate for use as a molecular probe. Molecular probes are vital tools in biochemistry and molecular biology for studying biological processes .

Enzyme Inhibition Studies

The pyrazole moiety of the compound is known to interact with various enzymes. It can be used to design enzyme inhibitors, which are valuable in understanding enzyme mechanisms and for developing new medications .

Chemical Sensors

The compound’s ability to undergo changes in response to specific chemical stimuli makes it a good candidate for the development of chemical sensors. These sensors can detect the presence of certain substances, which is crucial in environmental monitoring and diagnostics .

Material Science

In material science, this compound could be used to modify surfaces or create new polymers with specific properties, such as increased durability or chemical resistance .

properties

IUPAC Name

ethyl 4-[[3-[4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c1-3-29-21(28)13-4-6-14(7-5-13)31-20-12(2)24-25-19(20)16-9-8-15(10-17(16)26)30-11-18(27)23-22/h4-10,26H,3,11,22H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDGOBLWBHMMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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